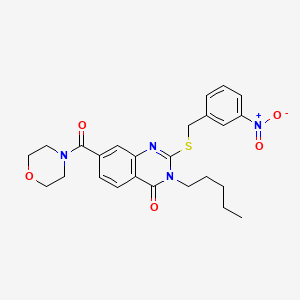

7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

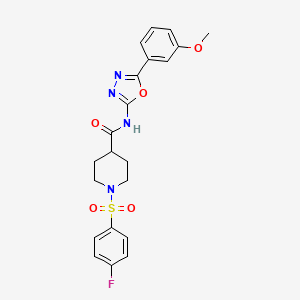

The compound “7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a morpholine ring attached at the 7-position through a carbonyl group, a 3-nitrobenzyl group attached at the 2-position through a sulfur atom, and a pentyl group attached at the 3-position .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the substituents and reaction conditions . The presence of the morpholine ring, nitrobenzyl group, and pentyl group may influence the reactivity of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Dyeing and Antimicrobial Activity : Patel and Patel (2011) synthesized novel reactive dyes based on monoazo quinazolinone, which demonstrated antimicrobial activity (antibacterial and antifungal) along with good dyeing properties. These dyes were created by coupling diazotised compounds related to quinazolinone with various components, aiming to achieve both pharmacological and colorimetric effectiveness (Patel & Patel, 2011).

Molecular Docking Studies for Antimicrobial Activity : Janakiramudu et al. (2017) conducted molecular docking studies on compounds including morpholine derivatives to predict their binding affinities and orientations at active enzyme sites. Their research aimed to understand the compounds' antimicrobial potency, revealing that certain derivatives exhibited potent antifungal and antibacterial activities (Janakiramudu et al., 2017).

Synthesis for Potential Bioreductive Alkylating Agents : Kirkpatrick, Johnson, and Sartorelli (1986) explored the synthesis of o- and p-nitrobenzyl chlorides and carbamates, including those involving morpholine. Their study focused on understanding the activation of these compounds by reduction to produce intermediates capable of alkylation, which is relevant in the context of developing bioreductive alkylating agents (Kirkpatrick et al., 1986).

Application in Radiosynthesis of Dopamine Receptor Agonists : Kitson and Knagg (2006) utilized a compound similar to the one in the Bischler–Napieralski–Pschorr radiosynthesis of (R)‐(‐)‐[6a‐14C]apomorphine, a non-selective D1/D2 dopamine receptor agonist. This study highlights the compound's role in the synthesis of radio-labelled molecules for pharmacological research (Kitson & Knagg, 2006).

Synthesis and Antitumor Evaluation : Muhammad et al. (2017) investigated the synthesis of morpholinylchalcones and their derivatives, including those related to quinazolinone. These compounds were evaluated for their antitumor activities, demonstrating significant potential against specific cancer cell lines. The study combined chemical synthesis with biological evaluation to explore the compounds' therapeutic possibilities (Muhammad et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(morpholine-4-carbonyl)-2-[(3-nitrophenyl)methylsulfanyl]-3-pentylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c1-2-3-4-10-28-24(31)21-9-8-19(23(30)27-11-13-34-14-12-27)16-22(21)26-25(28)35-17-18-6-5-7-20(15-18)29(32)33/h5-9,15-16H,2-4,10-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCDSZOXBZGCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(morpholine-4-carbonyl)-2-((3-nitrobenzyl)thio)-3-pentylquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)

![N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide](/img/structure/B2406269.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B2406273.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2406275.png)

![[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406276.png)